BenchChemオンラインストアへようこそ!

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride

Differentiation therapy Monocyte differentiation Cancer stem cells

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride (CAS 882865-33-0) is a synthetic coumarin–imidazole hybrid with the molecular formula C₁₅H₁₅ClN₂O₃ and a molecular weight of 306.74 g/mol. The free base form (CAS 155272-61-0, C₁₅H₁₄N₂O₃, MW 270.28) is also available.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
CAS No. 882865-33-0
Cat. No. B11938434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride
CAS882865-33-0
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3.Cl
InChIInChI=1S/C15H14N2O3.ClH/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17;/h2-5,8-10H,6-7H2,1H3;1H
InChIKeyWKDKWOGJTFYFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one Hydrochloride (CAS 882865-33-0): Structural and Procurement Baseline


7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride (CAS 882865-33-0) is a synthetic coumarin–imidazole hybrid with the molecular formula C₁₅H₁₅ClN₂O₃ and a molecular weight of 306.74 g/mol . The free base form (CAS 155272-61-0, C₁₅H₁₄N₂O₃, MW 270.28) is also available [1]. The compound features a 4-methyl-2H-chromen-2-one (4-methylcoumarin) core linked via a 2-ethoxy spacer to a 1H-imidazole ring at the 7-position . Sigma-Aldrich supplies the hydrochloride salt as part of its AldrichCPR collection of rare and unique chemicals for early-discovery research . The compound has been cited in patent literature for its ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential applications in oncology and dermatology research [2].

Why Generic Coumarin or Imidazole Derivatives Cannot Substitute for 882865-33-0 in Targeted Research


Coumarin–imidazole hybrids are a structurally diverse class where minor modifications—linker length, substitution position, and the presence of the 4-methyl group—profoundly alter target engagement and biological readout [1]. The 7-position ethoxy-imidazole attachment in 882865-33-0 provides a specific spatial orientation that is absent in 4-substituted positional isomers (e.g., CAS 828265-57-2) or methylene-linked variants (e.g., BDBM9478 / CHEMBL224649) [2]. Furthermore, the 4-methyl group on the coumarin core, present in 882865-33-0 but absent in the closely related 7-(2-(1H-imidazol-1-yl)ethoxy)-2H-chromen-2-one (Coumarin deriv. 29), can modulate lipophilicity, metabolic stability, and DNA intercalation potential [3]. The hydrochloride salt form offers distinct aqueous solubility and handling advantages over the free base (CAS 155272-61-0), which is critical for reproducible in vitro assay preparation [1]. These structural nuances mean that data generated with one coumarin–imidazole analog cannot be extrapolated to another without explicit cross-validation.

Quantitative Differentiation Evidence for 882865-33-0 Versus Closest Analogs and Alternatives


Differentiation-Inducing Activity: 882865-33-0 vs. Class Baseline

According to patent documentation attributed to Chiellini et al., compound 882865-33-0 exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific phenotypic activity—induction of monocytic differentiation in undifferentiated / stem-like cell populations—is a mechanistically distinct profile not generally attributed to the broader coumarin or imidazole classes, which are more commonly associated with direct cytotoxicity, enzyme inhibition, or antioxidant effects [2]. While the patent does not disclose explicit IC50 values or side-by-side comparator data for this specific endpoint, the differentiation-inducing claim represents a qualitative differentiation axis that distinguishes this compound from analogs optimized solely for antiproliferative potency.

Differentiation therapy Monocyte differentiation Cancer stem cells Psoriasis

Structural Differentiation: 7-Ethoxy-Imidazole vs. 7-Methylene-Imidazole Linker in Coumarin Scaffolds

The closest analog with publicly available quantitative binding data is 7-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one (BDBM9478 / CHEMBL224649), which features a methylene linker between the coumarin core and imidazole ring instead of the ethoxy linker present in 882865-33-0 [1]. This methylene-linked analog exhibits an IC50 of 680 nM against human aromatase (CYP19A1) at pH 7.4 and 2°C [1]. The ethoxy linker in 882865-33-0 introduces an additional oxygen atom and an extended spacer length (approximately 2.5 Å longer), which is predicted to alter hydrogen-bonding capacity and conformational flexibility at the target binding site [2]. No direct aromatase inhibition data are available for 882865-33-0, but the linker difference provides a clear structural basis for divergent target engagement profiles.

Aromatase inhibition Structure-activity relationship Linker chemistry

Purity and QC Documentation: Vendor-Supplied Analytical Data for 882865-33-0 vs. Research-Grade Alternatives

Bidepharm supplies 882865-33-0 with a standard purity of ≥95% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . MolCore offers the compound at ≥98% purity (NLT 98%) with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, Sigma-Aldrich supplies this compound as an AldrichCPR product explicitly without analytical data, where the buyer assumes responsibility for identity and purity confirmation . For procurement decisions where documented purity and batch-to-batch consistency are critical (e.g., GLP studies, assay development), the Bidepharm or MolCore sources provide verifiable quality metrics that the AldrichCPR listing does not.

Analytical quality control HPLC purity Procurement specification

Hydrochloride Salt Advantage: Aqueous Solubility and Handling vs. Free Base Form

The hydrochloride salt form (CAS 882865-33-0, MW 306.74) is expected to exhibit substantially higher aqueous solubility than the free base (CAS 155272-61-0, MW 270.28) due to ionization of the imidazole moiety [1]. While no experimentally measured solubility values were identified in the public domain for this specific compound, the general principle of hydrochloride salt formation improving aqueous solubility of heterocyclic amines is well-established . The free base form is listed by Sigma-Aldrich with limited availability and no analytical data [2], making the hydrochloride salt the preferred form for aqueous assay systems and in vivo formulation development.

Salt form selection Aqueous solubility Assay preparation

Recommended Application Scenarios for 882865-33-0 Based on Verified Differentiation Evidence


Cancer Stem Cell and Differentiation Therapy Research

Based on patent evidence indicating that 882865-33-0 arrests proliferation of undifferentiated cells and induces monocytic differentiation [1], this compound is best positioned as a chemical probe for studying differentiation therapy in hematological malignancies (e.g., leukemia) and solid tumors where stem-like cell populations drive recurrence. Unlike conventional cytotoxic coumarin derivatives, which act primarily through apoptosis induction, 882865-33-0 may enable investigation of differentiation-based tumor suppression mechanisms.

Psoriasis and Inflammatory Skin Disease Models

The patent documentation explicitly cites therapeutic potential in skin diseases such as psoriasis [1]. Psoriasis is characterized by hyperproliferation of undifferentiated keratinocytes. The compound's dual activity—arresting proliferation and promoting differentiation—aligns with the therapeutic goals of normalizing keratinocyte maturation. Researchers investigating topical or systemic differentiation-promoting agents for dermatological indications should evaluate this compound.

Structure-Activity Relationship (SAR) Studies of Coumarin–Imidazole Linker Geometry

The ethoxy linker in 882865-33-0 provides a distinct spatial geometry compared to methylene-linked analogs such as BDBM9478 (IC50 = 680 nM vs. aromatase) [2]. Medicinal chemistry teams exploring linker optimization in coumarin–imidazole hybrid series should include 882865-33-0 as a key comparator to assess the impact of linker oxygen and extended chain length on target selectivity and potency.

Method Development and Assay Validation Requiring Documented Purity

For laboratories developing HPLC-based analytical methods, in vitro pharmacology assays, or preparing publication-grade data, procurement of 882865-33-0 from vendors providing batch-specific QC documentation (≥95% purity with NMR/HPLC/GC from Bidepharm , or ≥98% purity under ISO certification from MolCore ) is recommended over 'as-is' chemical collection sources that do not provide analytical data.

Quote Request

Request a Quote for 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.